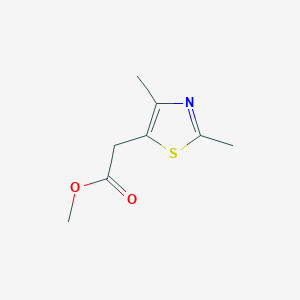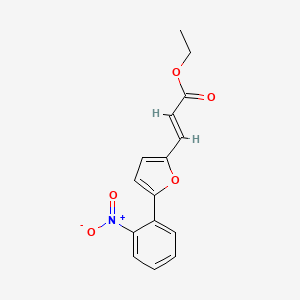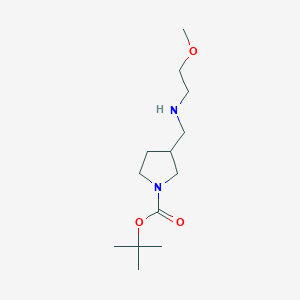
tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The reaction mixture is stirred at low temperatures (0°C) and then allowed to reach room temperature, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like THF or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the interactions of pyrrolidine-based molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its stability and reactivity make it a valuable intermediate in the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
887591-57-3 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methoxyethylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-5-11(10-15)9-14-6-8-17-4/h11,14H,5-10H2,1-4H3 |
InChI Key |
DLDRIHSIFLPVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


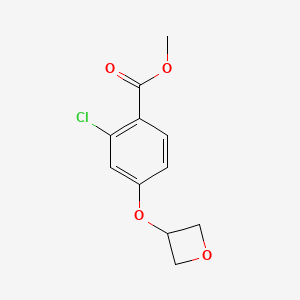
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)

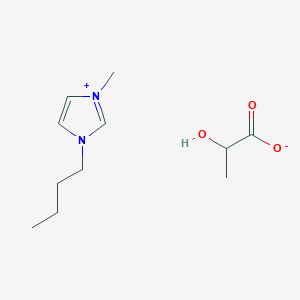

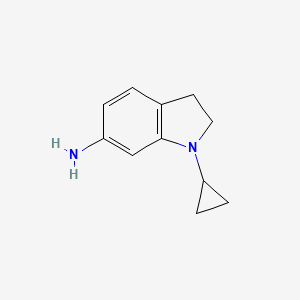

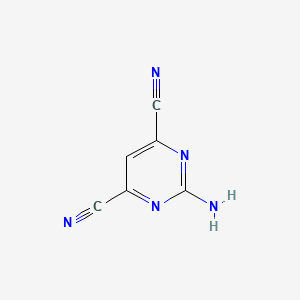
![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
